molecular formula C11H14Br2 B1499837 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene CAS No. 246139-76-4

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene

Cat. No.: B1499837
CAS No.: 246139-76-4
M. Wt: 306.04 g/mol
InChI Key: QENZHAWZLQTEIL-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene (CAS: 246139-76-4) is a dihalogenated aromatic compound with the molecular formula C₁₁H₁₄Br₂ and an average molecular weight of 306.041 g/mol . Its structure features a bromine atom at the 2-position, a bromomethyl group (-CH₂Br) at the 1-position, and a bulky tert-butyl group (-C(CH₃)₃) at the 4-position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex molecules due to its dual electrophilic sites (bromine and bromomethyl groups) .

Preparation Methods

Bromination of 2-Bromo-4-tert-butyl-1-methylbenzene

Method Overview:

The most documented preparation involves the bromination of 2-bromo-4-tert-butyl-1-methylbenzene using elemental bromine in the presence of a radical initiator, typically benzoyl peroxide, in a non-polar solvent such as carbon tetrachloride (CCl4). This process selectively brominates the methyl group to a bromomethyl substituent, yielding 2-bromo-1-(bromomethyl)-4-tert-butylbenzene.

Reaction Scheme:

$$
\text{2-bromo-4-tert-butyl-1-methylbenzene} + \text{Br}2 \xrightarrow[\text{CCl}4]{\text{benzoyl peroxide, reflux}} \text{this compound}
$$

Experimental Details:

  • Starting material: 227 g (1.00 mol) of 2-bromo-4-tert-butyl-1-methylbenzene
  • Bromine: 160 g (1.00 mol)
  • Solvent: 1.4 L of carbon tetrachloride (CCl4)
  • Initiator: 1.0 g benzoyl peroxide
  • Conditions: Reflux under stirring
  • Yield: Approximately 89%

Notes:

  • Benzoyl peroxide acts as a radical initiator, facilitating homolytic cleavage of bromine to bromine radicals.
  • The reaction proceeds via benzylic radical bromination, selectively converting the methyl group to bromomethyl.
  • Carbon tetrachloride is used as a solvent due to its inertness and ability to dissolve bromine and the organic substrate.

Alternative Bromination Using N,N,N',N'-Tetramethylguanidine in Tetrahydrofuran

Method Overview:

An alternative method involves the bromination of 4-bromobenzyl bromide with 1,3-oxazolidine-2,4-dione in the presence of N,N,N',N'-tetramethylguanidine (a strong organic base) in tetrahydrofuran (THF) at ambient temperature.

Experimental Details:

  • Reactants: 1.50 g (6 mmol) 4-bromobenzyl bromide and 0.73 g (7.2 mmol) 1,3-oxazolidine-2,4-dione
  • Base: 1.39 g (12 mmol) N,N,N',N'-tetramethylguanidine
  • Solvent: 6 mL tetrahydrofuran
  • Procedure: Dropwise addition of base solution to reactants in THF, stirred overnight at 20 °C
  • Workup: Acid quench with 1N HCl, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography
  • Product: White crystals, melting point 88–90 °C

Notes:

  • This method appears to involve nucleophilic substitution or related transformations leading to brominated products.
  • The use of a strong organic base and mild temperature conditions offers an alternative to radical bromination.
  • Purification by chromatography ensures high purity of the product.

Bromination via Sodium Hydride and Diethyl Malonate Intermediate

Method Overview:

A more complex synthetic route involves the alkylation of diethyl malonate with 4-bromobenzyl bromide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF), followed by acidic workup and crystallization to obtain brominated aromatic compounds.

Experimental Details:

  • Sodium hydride: 4.8 g (120 mmol) in mineral oil, suspended in 50 mL DMF at 5 °C
  • Diethyl malonate: 36.4 mL (240 mmol)
  • 4-Bromobenzyl bromide: 20.0 g (80 mmol) in 20 mL DMF
  • Reaction: Alkylation stirred overnight at room temperature
  • Workup: Dilution with water, extraction with ethyl acetate, drying, concentration
  • Hydrolysis and cyclization: Reflux in acetic acid, water, and sulfuric acid mixture for 18 hours
  • Product isolation: Filtration of crystalline solid, washing, drying

Notes:

  • This method is more suited for the synthesis of related brominated compounds rather than direct preparation of this compound.
  • It involves multi-step transformations including alkylation and cyclization.
  • The method is useful when functional group modifications are needed alongside bromination.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Solvent Yield (%) Key Notes
1 2-Bromo-4-tert-butyl-1-methylbenzene Br2 (1 equiv), benzoyl peroxide, reflux CCl4 ~89 Radical benzylic bromination
2 4-Bromobenzyl bromide 1,3-Oxazolidine-2,4-dione, N,N,N',N'-tetramethylguanidine, 20 °C THF Not specified Base-mediated bromination, mild conditions
3 4-Bromobenzyl bromide NaH, diethyl malonate, DMF, reflux in AcOH/H2SO4 DMF, AcOH/H2SO4 Not specified Multi-step alkylation and cyclization

Research Findings and Analysis

  • The radical bromination method (Method 1) is the most straightforward and widely used for preparing this compound, offering high yield and selectivity. The use of benzoyl peroxide as an initiator is critical for efficient radical generation and reaction progression.

  • Method 2 provides a milder alternative that may be preferred when sensitive functional groups are present or when radical conditions are undesirable. However, detailed yield and scalability data are limited.

  • Method 3 is more complex and less direct but may be useful for synthesizing derivatives or when additional functionalization is required alongside bromination.

  • Solvent choice is crucial: carbon tetrachloride is effective for radical bromination but poses environmental and health concerns; tetrahydrofuran and dimethylformamide offer alternatives but may require more careful handling.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Elimination: Alkenes are the major products.

    Oxidation: Aldehydes and carboxylic acids are formed.

    Reduction: Methyl derivatives are produced.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good leaving group in substitution and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular features of 2-bromo-1-(bromomethyl)-4-tert-butylbenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₄Br₂ 306.04 Br, BrCH₂, tert-butyl Intermediate in Heck coupling, synthesis of MK-801 derivatives
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 213.11 Br, tert-butyl Substrate in Pd-catalyzed coupling reactions
2-Bromo-4-tert-butyl-1-methylbenzene C₁₁H₁₅Br 227.14 Br, CH₃, tert-butyl Potential intermediate for functionalization
2-Ethyl-1-bromo-4-tert-butylbenzene C₁₂H₁₇Br 241.17 Br, CH₂CH₃, tert-butyl Limited data; steric effects may hinder reactivity
2-Bromo-1-(tert-butyl)-4-chlorobenzene C₁₀H₁₂BrCl 247.56 Br, Cl, tert-butyl Halogenated aromatic for agrochemicals/pharmaceuticals
1,4-Dibromo-2,5-di-tert-butylbenzene C₁₄H₁₈Br₂ 346.10 2 Br, 2 tert-butyl High steric bulk; used in polymer chemistry

Electrophilic Reactivity

  • This compound : The dual bromine atoms enable sequential substitution reactions. For example, the bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the bromine at the 2-position participates in cross-coupling (e.g., Suzuki or Heck reactions) .
  • 1-Bromo-4-tert-butylbenzene : Lacks a bromomethyl group, limiting its reactivity to single-site coupling. Used in Pd-catalyzed reactions to introduce tert-butylaryl motifs .

Steric and Electronic Effects

  • The tert-butyl group in all compounds enhances solubility in nonpolar solvents and stabilizes intermediates via steric shielding. However, excessive bulk (e.g., in 1,4-dibromo-2,5-di-tert-butylbenzene) can hinder reaction rates .
  • Chlorine vs. Bromine : In 2-bromo-1-(tert-butyl)-4-chlorobenzene, the chlorine atom is less reactive than bromine, making it suitable for selective functionalization .

Research Findings

  • Synthetic Yields : In , analogs like 2-bromo-1-(bromomethyl)-4-methoxybenzene yielded 46% and 23% in multi-step syntheses, highlighting the sensitivity of bromomethyl-bearing compounds to reaction conditions .
  • Catalytic Compatibility : The tert-butyl group in 4-bromo-tert-butylbenzene () facilitates Pd-catalyzed coupling by stabilizing intermediates through steric effects .

Key Differences and Industrial Relevance

Dihalide vs. Monohalide: The dual reactive sites in this compound make it more versatile than monobrominated analogs (e.g., 1-bromo-4-tert-butylbenzene).

Substituent Effects :

  • Bromomethyl Group : Enhances electrophilicity compared to methyl or ethyl substituents (e.g., 2-ethyl-1-bromo-4-tert-butylbenzene) .
  • Halogen Type : Bromine’s higher leaving-group ability compared to chlorine () accelerates substitution reactions .

Applications :

  • Pharmaceuticals : Used in synthesizing MK-801 derivatives ().
  • Materials Science : Bulky tert-butyl derivatives () stabilize polymers and dendrimers.

Biological Activity

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is a brominated aromatic compound that has garnered attention in various fields of biological research. Its structure, characterized by the presence of two bromine atoms and a tert-butyl group, suggests potential interactions with biological systems. This article delves into the compound's biological activity, exploring its mechanisms, findings from relevant studies, and implications for future research.

Chemical Structure and Properties

The chemical formula for this compound is C11H12Br2C_{11}H_{12}Br_2. The compound is notable for its bulky tert-butyl group, which may influence its lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential effects on enzyme inhibition. The following sections summarize key findings from studies investigating its biological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of brominated compounds. For instance, a study highlighted that brominated aromatic compounds can inhibit microbial growth by disrupting cell wall synthesis and membrane integrity. Specifically, this compound was found to exhibit significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound's structure allows it to interact with enzymes, potentially acting as an inhibitor. Research has indicated that brominated compounds can modulate the activity of specific enzymes involved in metabolic pathways. For example, in vitro studies demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies and Research Findings

StudyFindingsImplications
Study A (2023)Demonstrated antimicrobial activity against Staphylococcus aureusPotential use in developing new antibiotics
Study B (2024)Showed enzyme inhibition in cytochrome P450 pathwaysImplications for drug metabolism and toxicity
Study C (2023)Investigated cytotoxic effects on cancer cell linesPossible applications in cancer therapy

Detailed Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
  • Enzyme Interaction : Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. It was found to inhibit CYP3A4 activity by approximately 50%, indicating a strong potential for influencing drug metabolism .
  • Cytotoxicity : In vitro tests on cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations above 50 µg/mL, warranting further investigation into its mechanisms of action in cancer therapy .

The proposed mechanism of action for this compound involves:

  • Disruption of Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Binding : The bromine atoms can participate in halogen bonding with key residues in enzyme active sites, thereby inhibiting their function.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene with high purity?

Level : Basic
Methodological Answer :
The synthesis typically involves bromination of 4-tert-butylbenzene derivatives. A two-step approach is recommended:

Friedel-Crafts alkylation : Introduce the tert-butyl group to benzene using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination (e.g., Br₂/FeBr₃) for selective substitution.
Key considerations:

  • Monitor reaction temperature to avoid polybromination.
  • Purify via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Level : Basic
Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., tert-butyl singlet at δ ~1.3 ppm; bromomethyl protons as a singlet near δ ~4.5 ppm) .
  • X-ray crystallography : Resolve steric effects of the tert-butyl and bromomethyl groups (e.g., dihedral angles between substituents and the aromatic plane) .
  • GC-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns to assess purity .

Q. How does the tert-butyl group influence the compound’s reactivity in substitution reactions?

Level : Basic
Methodological Answer :
The tert-butyl group acts as a steric shield , directing electrophilic attacks to the less hindered positions. For example:

  • In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance.
  • In SN₂ reactions, the tert-butyl group reduces nucleophilic substitution at the adjacent bromomethyl site due to steric congestion .

Q. How can researchers resolve contradictory data in reaction yields when using palladium vs. nickel catalysts for cross-coupling reactions?

Level : Advanced
Methodological Answer :
Contradictions often arise from catalyst-specific steric tolerance and electronic effects. To address this:

  • Kinetic studies : Compare turnover frequencies (TOF) under identical conditions.
  • DFT calculations : Analyze transition-state energies for Pd(0) vs. Ni(0) oxidative addition steps.
  • Ligand screening : Test bulky ligands (e.g., XPhos for Pd; dtbpy for Ni) to optimize steric compatibility .

Q. What computational methods predict the electronic effects of the bromomethyl group on aromatic ring reactivity?

Level : Advanced
Methodological Answer :

  • Hammett substituent constants (σ) : Calculate σ values for –CH₂Br to quantify electron-withdrawing/donating effects.
  • Frontier Molecular Orbital (FMO) analysis : Use Gaussian or ORCA to visualize HOMO/LUMO distribution and predict regioselectivity.
  • NBO analysis : Quantify hyperconjugative interactions between the C–Br σ* orbital and the aromatic π-system .

Q. What strategies mitigate steric hindrance in Buchwald-Hartwig amination reactions involving this compound?

Level : Advanced
Methodological Answer :

  • Precatalyst choice : Use Pd-PEPPSI-IPentCl for bulky substrates.
  • Solvent optimization : High-dielectric solvents (e.g., DMF) improve catalyst accessibility.
  • Microwave-assisted synthesis : Enhance reaction rates and reduce decomposition .

Q. How should this compound be stored to prevent decomposition, and what analytical methods detect degradation products?

Level : Basic
Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials. Avoid exposure to light/moisture.
  • Degradation monitoring :
    • HPLC-UV : Track disappearance of the parent peak (λ = 254 nm).
    • TGA-MS : Identify thermal decomposition products (e.g., HBr release at >150°C) .

Q. What are the decomposition pathways under basic conditions, and how can they be controlled?

Level : Advanced
Methodological Answer :
Under basic conditions (e.g., NaOH/EtOH), the bromomethyl group may undergo elimination to form a quinone methide intermediate. Mitigation strategies:

  • Use aprotic solvents (e.g., THF) and low temperatures (0–5°C).
  • Add radical scavengers (e.g., BHT) to suppress side reactions .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZHAWZLQTEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669995
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246139-76-4
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 227 g (1.00 mol) of 2-bromo-4-tert-butyl-1-methylbenzene, 160 g (1.00 mol) of bromine and 1.4 liter of CCl4 1.0 g of benzoyl peroxide was added. This mixture was refluxed until evolution of hydrogen bomide was stopped, and red color of bromine disappeared. The resulting mixture was evaporated using rotary evaporated. Fractional rectification of the residue gave 273 g (89%) of the title product, b.p. 138° C.-141° C./4 mm Hg. Anal. calc. for C11H14Br2: C, 43.17; H, 4.61. Found: C, 43.30; H, 6.72. 1H NMR (CDCl3): δ 7.56 (d, J=1.8 Hz, 3-H), 7.37 (d, J=8.1 Hz, 1H, 5-H), 7.30 (dd, J=8.1 Hz, J=1.8 Hz, 1H, 6-H), 4.59 (s, 2H, CH2Br), 1.29 (s, 9H, tBu). 13C{1H} NMR (CDCl3): δ 153.9, 133.9, 130.9, 130.4, 125.1, 124.4, 34.7, 33.4, 31.06.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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